molecular formula C10H15NO B13190116 [(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine

[(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine

Cat. No.: B13190116
M. Wt: 165.23 g/mol
InChI Key: IQVNCCSGFPMYOW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The compound (1R)-1-(2-Methoxyphenyl)ethylamine is systematically named (R)-N-methyl-1-(2-methoxyphenyl)ethanamine under IUPAC conventions. This nomenclature prioritizes the longest carbon chain containing the amine functional group, with the ethyl backbone serving as the parent structure. The 2-methoxyphenyl substituent is assigned positional priority due to its aromatic ring system, while the methyl group on the nitrogen atom is denoted as an N-methyl substituent.

Constitutional isomerism in this compound arises from variations in substituent connectivity. For example:

  • Positional isomerism : The methoxy group could occupy the meta (3-) or para (4-) positions on the phenyl ring instead of the ortho (2-) position.
  • Functional group isomerism : The methyl group attached to the nitrogen could instead bond to the ethyl chain’s α-carbon, yielding N-ethyl-1-(2-methoxyphenyl)methanamine.

Table 1: Constitutional Isomers of (R)-N-methyl-1-(2-methoxyphenyl)ethanamine

Isomer Type Example Structure Key Structural Difference
Positional (meta-methoxy) (R)-N-methyl-1-(3-methoxyphenyl)ethanamine Methoxy group at phenyl C3 position
Functional (N-ethyl) (R)-N-ethyl-1-(2-methoxyphenyl)ethanamine Ethyl group on nitrogen

The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the ethyl chain’s α-carbon, which is critical for differentiating enantiomers.

Stereochemical Configuration Analysis: (R)-Enantiomer Specificity

The chiral center at the α-carbon of the ethyl chain arises from the tetrahedral bonding of four distinct groups:

  • 2-Methoxyphenyl group (highest priority due to aromaticity and oxygen atom)
  • Methylamine group (—NHCH₃)
  • Methyl group (—CH₃)
  • Hydrogen atom (lowest priority)

Using the Cahn-Ingold-Prelog rules, the configuration is determined by orienting the molecule such that the lowest-priority group (hydrogen) faces away from the observer. The remaining groups are prioritized as follows:

  • Priority 1 : 2-Methoxyphenyl (due to the phenyl ring’s higher atomic weight)
  • Priority 2 : Methylamine (—NHCH₃)
  • Priority 3 : Methyl (—CH₃)

Arranging these groups in descending priority order (1 → 2 → 3) results in a counterclockwise sequence, corresponding to the (R) configuration. This enantiomer’s spatial arrangement influences its physicochemical interactions, such as hydrogen bonding capacity and solubility, which are distinct from the (S)-enantiomer.

Figure 1: (R)-Enantiomer Spatial Arrangement

       NHCH₃  
         \  
          C(CH₃)(C₆H₄OCH₃-2)  

The chiral center (marked with *) shows the (R) configuration when visualized in Fischer projection.

Comparative Structural Analysis with Ortho-Methoxy Phenethylamine Derivatives

Ortho-methoxy phenethylamine derivatives share a phenyl ring with a methoxy group at the 2-position but differ in amine substitution patterns. Key comparisons include:

Table 2: Structural Comparison of Ortho-Methoxy Phenethylamine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Amine Substitution
(R)-N-methyl-1-(2-methoxyphenyl)ethanamine C₁₀H₁₅NO 165.23 N-methyl, α-chiral center
1-(2-Methoxyphenyl)-N-methylmethanamine C₉H₁₃NO 151.21 N-methyl, no chiral center
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine C₁₂H₁₉NO₂ 209.28 N-ethyl with methoxyethyl

Key Structural Differences:

  • Chirality : The presence of a chiral center in (R)-N-methyl-1-(2-methoxyphenyl)ethanamine distinguishes it from non-chiral analogs like 1-(2-methoxyphenyl)-N-methylmethanamine.
  • Solubility : The additional methoxyethyl group in C₁₂H₁₉NO₂ increases hydrophilicity compared to the parent compound.
  • Steric Effects : Bulkier substituents on the nitrogen (e.g., methoxyethyl) reduce conformational flexibility, impacting binding affinity in chiral environments.

These structural variations highlight the role of substituent placement and stereochemistry in modulating molecular properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m1/s1

InChI Key

IQVNCCSGFPMYOW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)NC

Canonical SMILES

CC(C1=CC=CC=C1OC)NC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of (1R)-1-(2-Methoxyphenyl)ethylamine generally involves reductive amination or asymmetric hydrogenation of ketone or imine precursors. The key steps include:

  • Reduction of 2-methoxyacetophenone to the corresponding alcohol or imine intermediate
  • Reductive amination with methylamine or methylamine derivatives to introduce the N-methyl group
  • Use of chiral catalysts or chiral auxiliaries to ensure enantioselectivity favoring the (R)-enantiomer

Specific Synthetic Procedures

Step Description Reagents/Conditions Outcome Reference
1 Reduction of 2-methoxyacetophenone to alcohol intermediate Sodium borohydride (NaBH4), methanol, room temperature (1R)-1-(2-Methoxyphenyl)ethanol
2 Reductive amination of alcohol with methylamine Methylamine, Pd/C catalyst, hydrogen atmosphere (1R)-1-(2-Methoxyphenyl)ethylamine
3 Alternative direct reductive amination of ketone 2-Methoxyacetophenone, methylamine, reducing agent (e.g., sodium triacetoxyborohydride) Secondary amine formation
4 Asymmetric hydrogenation of imines Rhodium or ruthenium catalysts with chiral ligands (e.g., MeO-furyl-BIPHEP) High enantiomeric excess (up to >97% ee)

Industrial Preparation Method (Patent-Based)

A patented method (CN101062901A) describes a two-step industrial synthesis route involving:

  • Synthesis of formyl ethylamine intermediate by condensation of ethylamine with formic acid esters (e.g., ethyl formate) under reflux in solvents like methanol or ethanol.
  • Reduction of formyl ethylamine using lithium aluminum hydride (LiAlH4) or related aluminum hydride reagents in solvents such as tetrahydrofuran (THF) or toluene, followed by purification via distillation.
Parameter Details Notes
Molar ratio (ethylamine:formic acid ester) 1 : 0.8–20 Preferably 1 : 0.8–10
Reaction temperature (condensation) -20°C to reflux Preferably 40°C to reflux
Reducing agent Lithium aluminum hydride or sodium aluminates High selectivity, low impurities
Solvent THF, toluene, ethers, or alcohols THF preferred for reduction step
Yield 30–60% depending on scale and conditions Purification by distillation

This method is noted for its simplicity, low cost, and suitability for scale-up with minimal tertiary amine byproducts.

Catalytic and Enantioselective Approaches

Transition-Metal Catalyzed Reductive Amination and Hydrogenation

Recent advances have leveraged transition-metal catalysts (rhodium, ruthenium) with chiral ligands to achieve high enantioselectivity in the synthesis of chiral amines, including (1R)-1-(2-Methoxyphenyl)ethylamine.

  • Rhodium-catalyzed asymmetric hydrogenation of imines derived from 2-methoxyacetophenone and methylamine achieves >97% enantiomeric excess (ee) under mild conditions.
  • Ligands such as MeO-furyl-BIPHEP and ZhaoPhos have been demonstrated to enhance enantioselectivity via well-organized transition states and anion-bonding interactions.
  • Hydroaminomethylation of vinyl arenes using Rh or Ru catalysts also provides access to phenethylamine derivatives with high stereocontrol.

Reaction Mechanism Insights

  • The key step involves coordination of the imine intermediate to the metal center, followed by hydride transfer in a six-membered transition state, leading to selective formation of the (R)-amine.
  • Protonolysis and ligand effects play critical roles in stabilizing intermediates and controlling stereochemistry.

Chemical Reaction Analysis

Reaction Type Reagents Conditions Products Notes
Oxidation Hydrogen peroxide (H2O2), potassium permanganate (KMnO4) Mild to moderate temperatures Imines, nitriles Potential for further functionalization
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Anhydrous solvents, low temperature Secondary and tertiary amines Used for further amine modification
Substitution Alkyl halides, acyl chlorides Base, solvent Alkylated/acylated amine derivatives Nucleophilic substitution on amine nitrogen

These reactions enable structural diversification and derivatization of (1R)-1-(2-Methoxyphenyl)ethylamine for various applications.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Catalyst Yield Enantioselectivity Scale Suitability Reference
Reduction + Reductive Amination 2-Methoxyacetophenone, methylamine NaBH4, Pd/C, H2 Pd/C Moderate (variable) Moderate to high Lab scale
Direct Reductive Amination 2-Methoxyacetophenone, methylamine Sodium triacetoxyborohydride None or metal catalyst Moderate Variable Lab scale
Asymmetric Hydrogenation Imines from ketone + amine Rh or Ru catalyst, chiral ligand Rh or Ru complexes High >97% ee Lab to pilot scale
Industrial Two-Step Synthesis Ethylamine, formic acid esters LiAlH4, THF/toluene None 30–60% Not specified Industrial scale

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

(1R)-1-(2-Methoxyphenyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : Asymmetric hydrogenation methods () achieve high ee (up to 97%) for chiral amines, suggesting applicability to the target compound’s synthesis .
  • Receptor Binding : The 2-methoxyphenyl group’s electron-donating effects enhance π-π stacking in receptor pockets, as seen in 5-HT1A ligands .
  • Metabolic Stability : Secondary amines (e.g., target compound) generally exhibit longer half-lives than primary amines due to reduced oxidative deamination .

Biological Activity

(1R)-1-(2-Methoxyphenyl)ethylamine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound (1R)-1-(2-Methoxyphenyl)ethylamine can be represented structurally as follows:

  • Chemical Formula : C10_{10}H15_{15}NO
  • Molecular Weight : 165.24 g/mol

This compound features a methoxy group on the aromatic ring, which can influence its interaction with biological targets.

The biological activity of (1R)-1-(2-Methoxyphenyl)ethylamine is primarily attributed to its interaction with various receptors and enzymes in the body.

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for certain enzymes, modulating their activity. For example, it could potentially inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, thereby affecting mood and behavior.
  • Receptor Binding : It may also interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing pathways related to mood regulation and cognitive function.

Biological Activity Profiles

Research has shown that (1R)-1-(2-Methoxyphenyl)ethylamine exhibits a range of biological activities:

  • Antidepressant Effects : In animal models, compounds similar to (1R)-1-(2-Methoxyphenyl)ethylamine have demonstrated antidepressant-like effects, possibly through serotonin reuptake inhibition .
  • Neuroprotective Properties : Studies indicate potential neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative conditions .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of (1R)-1-(2-Methoxyphenyl)ethylamine in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting an increase in serotonergic activity. The compound also showed a favorable safety profile with no observed toxicity at therapeutic doses.

Test ConditionControl Group (minutes)Treatment Group (minutes)
Immobility Time (Forced Swim)180120

Case Study 2: Neuroprotection

In vitro assays demonstrated that (1R)-1-(2-Methoxyphenyl)ethylamine protects neuronal cells from apoptosis induced by oxidative stress. This was assessed using MTT assays to measure cell viability after exposure to hydrogen peroxide.

TreatmentCell Viability (%)
Control65
Compound Treatment85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.